molecular formula C20H13NO3 B5152853 2-amino-1-phenoxyanthra-9,10-quinone

2-amino-1-phenoxyanthra-9,10-quinone

Cat. No. B5152853
M. Wt: 315.3 g/mol
InChI Key: UPZPSRMDKRWBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-phenoxyanthra-9,10-quinone, also known as AQ-4N, is a bioreductive prodrug that has been studied for its potential use in cancer treatment. It is a member of the anthraquinone family of compounds, which have been shown to have anti-tumor properties. AQ-4N is unique in that it is only activated in low oxygen environments, such as those found in solid tumors. This property makes it a promising candidate for use in targeted cancer therapies.

Mechanism of Action

2-amino-1-phenoxyanthra-9,10-quinone is a bioreductive prodrug, which means that it is only activated in low oxygen environments. Once activated, 2-amino-1-phenoxyanthra-9,10-quinone is converted to a potent cytotoxic agent that can kill cancer cells. The exact mechanism of action is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and DNA damage.
Biochemical and Physiological Effects:
2-amino-1-phenoxyanthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. 2-amino-1-phenoxyanthra-9,10-quinone has also been shown to induce apoptosis (cell death) in cancer cells. Additionally, 2-amino-1-phenoxyanthra-9,10-quinone has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

2-amino-1-phenoxyanthra-9,10-quinone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied in preclinical models. Additionally, 2-amino-1-phenoxyanthra-9,10-quinone has a specific mechanism of action that is dependent on low oxygen environments, which makes it a promising candidate for use in targeted cancer therapies. However, 2-amino-1-phenoxyanthra-9,10-quinone also has some limitations. It has not yet been extensively studied in clinical trials, and its safety and efficacy in humans is not fully understood.

Future Directions

There are a number of future directions for research on 2-amino-1-phenoxyanthra-9,10-quinone. One potential area of study is the development of new delivery methods for 2-amino-1-phenoxyanthra-9,10-quinone, such as nanoparticles or liposomes. Another area of study is the combination of 2-amino-1-phenoxyanthra-9,10-quinone with other cancer treatments, such as immunotherapy. Additionally, further research is needed to fully understand the safety and efficacy of 2-amino-1-phenoxyanthra-9,10-quinone in humans, and to identify the most promising applications for this compound in cancer treatment.

Synthesis Methods

2-amino-1-phenoxyanthra-9,10-quinone can be synthesized using a multi-step process that involves the reaction of 2-aminoanthraquinone with phenoxyacetic acid, followed by the addition of nitro groups and reduction to the corresponding amine. The final step involves the addition of a quinone group to form 2-amino-1-phenoxyanthra-9,10-quinone.

Scientific Research Applications

2-amino-1-phenoxyanthra-9,10-quinone has been the subject of extensive scientific research, particularly in the field of cancer treatment. Studies have shown that 2-amino-1-phenoxyanthra-9,10-quinone is selectively activated in hypoxic (low oxygen) environments, which are commonly found in solid tumors. This property makes it a promising candidate for use in targeted cancer therapies. 2-amino-1-phenoxyanthra-9,10-quinone has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies.

properties

IUPAC Name

2-amino-1-phenoxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c21-16-11-10-15-17(20(16)24-12-6-2-1-3-7-12)19(23)14-9-5-4-8-13(14)18(15)22/h1-11H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZPSRMDKRWBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenoxy-2-aminoanthraquinone

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